molecular formula C9H8N2O3S B1413729 3-Oxazol-5-yl-benzenesulfonamide CAS No. 2167530-18-7

3-Oxazol-5-yl-benzenesulfonamide

Cat. No. B1413729
CAS RN: 2167530-18-7
M. Wt: 224.24 g/mol
InChI Key: MVARVWUSZSPTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxazol-5-yl-benzenesulfonamide is a compound that contains an oxazole nucleus, which is a heterocyclic five-membered ring with atoms of nitrogen and oxygen . This structure allows the compound to engage with many enzymes and receptors through various non-covalent interactions, resulting in a variety of biological actions .


Synthesis Analysis

A novel series of N-(4-cyano-1,3-oxazol-5-yl)sulfonamides have been synthesized and characterized by IR, 1H NMR, 13C NMR spectroscopy, elemental analysis, and chromato-mass-spectrometry . Another method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction .


Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . The structure of 3-Oxazol-5-yl-benzenesulfonamide is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

Oxazole derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences . A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide was developed using a diazotization reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxazol-5-yl-benzenesulfonamide can be found in various databases . Oxazole contains two unsaturation in a five-membered ring including a carbon atom supports a nitrogen atom at position 3 and an oxygen atom at position 1, respectively .

Scientific Research Applications

Anticancer Activity

Oxazole derivatives have been explored for their potential anticancer properties. For instance, certain oxadiazolyl benzenesulfonamides have shown promising in vitro anticancer activity . This suggests that compounds like 3-Oxazol-5-yl-benzenesulfonamide could be investigated for similar applications.

Antibacterial Activity

Some oxazole compounds have been tested for antibacterial potential against various strains such as S. aureus, S. pyogenes, P. aeruginosa, E. coli, and others . This indicates a possible research avenue for 3-Oxazol-5-yl-benzenesulfonamide in developing new antibacterial agents.

Antifungal Activity

Oxazole derivatives have also been evaluated for antifungal activity . The structure-activity relationship of these compounds can be studied further to enhance their efficacy against fungal infections.

Enzyme Inhibition

Oxazole derivatives have been identified as inhibitors of certain enzymes, such as human carbonic anhydrase II . This enzyme is involved in various physiological processes, and its inhibition can have therapeutic applications.

Drug Synthesis

The synthesis of new drugs often involves oxazole derivatives as intermediates or active components . Research into the synthesis and properties of 3-Oxazol-5-yl-benzenesulfonamide could contribute to the development of novel pharmaceuticals.

Mitochondrial Enzyme Activity Measurement

In scientific research, oxazole derivatives are used in assays like the MTT test to measure mitochondrial enzyme activity . This application is crucial for evaluating cell viability in various biological studies.

MDPI - Synthesis, Anticancer Evaluation Springer - Synthesis, Antibacterial, and Antimonooxidase Activity BMC Chemistry - Biological activities of oxazole derivatives

properties

IUPAC Name

3-(1,3-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVARVWUSZSPTGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxazol-5-yl-benzenesulfonamide
Reactant of Route 2
3-Oxazol-5-yl-benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Oxazol-5-yl-benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Oxazol-5-yl-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-Oxazol-5-yl-benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Oxazol-5-yl-benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.